molecular formula C7H12Cl2N4O2 B2511859 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride CAS No. 2094118-27-9

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride

Katalognummer: B2511859
CAS-Nummer: 2094118-27-9
Molekulargewicht: 255.1
InChI-Schlüssel: WPCOXCMCNAYWGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride (hereafter referred to as Compound A) is a bicyclic heterocyclic compound featuring a fused triazole-pyrazine core. Its molecular formula is C₉H₁₂Cl₂N₄O₂ (calculated from analogs in ), with a molecular weight of 279.13 g/mol (approximated based on similar derivatives). The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical applications.

Eigenschaften

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2.2ClH/c1-4-9-10-6-2-8-5(7(12)13)3-11(4)6;;/h5,8H,2-3H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCOXCMCNAYWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(NC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, such as its potential use as a therapeutic agent in treating various diseases. Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism by which 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The triazolo[4,3-a]pyrazine scaffold is a versatile pharmacophore. Below, Compound A is compared to key analogs in terms of structure, synthesis, pharmacological activity, and physicochemical properties .

Structural Analogs and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Compound A (Target) 3-methyl, 6-carboxylic acid (dihydrochloride) C₉H₁₂Cl₂N₄O₂ 279.13 Enhanced solubility due to dihydrochloride salt; potential for ionic interactions
7-(Cyclopropylmethyl)-3-methyl analog (SY222379) 3-methyl, 7-cyclopropylmethyl C₁₁H₁₈Cl₂N₄O₂ 321.20 Increased lipophilicity from cyclopropylmethyl; dihydrochloride salt
8-Methyl-3-(propan-2-yl) hydrochloride (CAS 1797195-76-6) 3-isopropyl, 8-methyl C₁₀H₁₇ClN₄ 228.72 Hydrochloride salt; compact substituents may improve CNS penetration
3-Phenyl-5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid Pyridine core, 3-phenyl C₁₂H₁₂N₄O₂ 244.25 Pyridine vs. pyrazine core alters electron distribution and binding affinity
Sitagliptin (DPP-4 inhibitor) 3-(trifluoromethyl), 7-amino substituents C₁₆H₁₅F₆N₅O 407.31 Clinically approved; highlights triazolo-pyrazine’s role in diabetes therapy

Pharmacological Activity

  • Sitagliptin : Potent DPP-4 inhibitor (IC₅₀ ~18 nM), demonstrating the scaffold’s relevance in diabetes .
  • Triazolo-pyrazin-8(7H)-ones (): Exhibit cytotoxic, cerebroprotective, and cardioprotective activities in preclinical models .

Physicochemical and Analytical Data

Property Compound A 7-(Cyclopropylmethyl) Analog Sitagliptin
Solubility High (dihydrochloride salt) Moderate (lipophilic substituent) High (free base)
NMR Signals δ 2.64 (CH₃), δ 4.17 (CH₂) δ 2.09 (cyclopropyl CH₂) δ 3.46 (N-CH₃)
Purity ≥95% (HPLC) Not reported >99% (pharmaceutical grade)
Stability Sensitive to oxidation Stable under anhydrous conditions Stable in acidic media

Key Research Findings

Synthetic Flexibility : The triazolo-pyrazine core supports diverse substitutions (alkyl, aryl, carboxylic acid), enabling tailored pharmacokinetic profiles .

Salt Forms : Dihydrochloride salts (e.g., Compound A) improve bioavailability compared to free acids, critical for oral administration .

Pharmacological Potential: Derivatives show activities ranging from antidiabetic (Sitagliptin) to neuroprotective, underscoring the scaffold’s versatility .

Analytical Challenges : Potentiometric titration and HPLC are preferred for quantifying purity, especially for salts and hygroscopic derivatives .

Biologische Aktivität

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer activity and mechanism of action.

  • Chemical Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 167.21 g/mol
  • IUPAC Name : 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride
  • CAS Number : 1384430-58-3

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. For instance:

  • A study identified a derivative of triazolo[4,3-a]pyrazine that exhibited excellent anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC₅₀ values of 0.83 ± 0.07 μM for A549 and 0.15 ± 0.08 μM for MCF-7 .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of the c-Met kinase pathway: The compound showed strong inhibition of c-Met kinase with an IC₅₀ of 48 nM .
  • Induction of apoptosis: Cell cycle assays and Annexin V-FITC/PI staining indicated that the compound leads to apoptosis in cancer cells .

Study 1: Cytotoxicity Assessment

In a comprehensive cytotoxicity assessment using the MTT assay:

  • Various derivatives were tested against multiple cell lines including A549 and SK-BR-3.
  • Compound 22i , a derivative of the triazolo[4,3-a]pyrazine series, demonstrated selective cytotoxicity with lower effects on normal fibroblasts compared to tumor cells .

Study 2: Cell Cycle Analysis

Flow cytometry analysis revealed:

  • Treatment with the compound resulted in cell cycle arrest at different phases depending on the concentration.
  • For COLO201 cells (colorectal adenocarcinoma), significant G2/M phase arrest was observed at specific concentrations .

Data Tables

Cell Line IC₅₀ (μM) Mechanism
A5490.83 ± 0.07c-Met inhibition
MCF-70.15 ± 0.08Apoptosis induction
HeLa2.85 ± 0.74Cell cycle arrest

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueMethodReference
Molecular Weight239.65 g/molHRMS
LogP1.2 ± 0.1SwissADME
Aqueous Solubility12 mg/mL (pH 7.4)Shake-flask

Q. Table 2: Common Impurities and Mitigation

ImpuritySourceMitigation
Unreacted triazoleIncomplete cyclizationExtend reaction time (24 hr)
Hydrochloride over-saltExcess HClTitrate with NaOH to pH 4.5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.